molecular formula C14H17ClF3N B11766296 (3aR,5S,6aS)-5-[2-(trifluoromethyl)phenyl]-octahydrocyclopenta[c]pyrrole hydrochloride

(3aR,5S,6aS)-5-[2-(trifluoromethyl)phenyl]-octahydrocyclopenta[c]pyrrole hydrochloride

Cat. No.: B11766296
M. Wt: 291.74 g/mol
InChI Key: HFTQMWZRDXUWPP-VVJOLFOZSA-N
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Description

(3aR,5S,6aS)-5-[2-(trifluoromethyl)phenyl]-octahydrocyclopenta[c]pyrrole hydrochloride is a complex organic compound featuring a trifluoromethyl group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3aR,5S,6aS)-5-[2-(trifluoromethyl)phenyl]-octahydrocyclopenta[c]pyrrole hydrochloride typically involves multiple steps, starting with the formation of the octahydrocyclopenta[c]pyrrole core. This core can be synthesized through a series of cyclization reactions, often involving the use of strong acids or bases as catalysts. The trifluoromethyl group is then introduced via radical trifluoromethylation, a process that has seen significant advancements in recent years .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of continuous flow reactors is also being explored to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(3aR,5S,6aS)-5-[2-(trifluoromethyl)phenyl]-octahydrocyclopenta[c]pyrrole hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substituting agents: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

(3aR,5S,6aS)-5-[2-(trifluoromethyl)phenyl]-octahydrocyclopenta[c]pyrrole hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with various biological activities.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of (3aR,5S,6aS)-5-[2-(trifluoromethyl)phenyl]-octahydrocyclopenta[c]pyrrole hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group plays a crucial role in enhancing the compound’s stability and reactivity. The compound can interact with enzymes and receptors, modulating various biochemical pathways and exerting its effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3aR,5S,6aS)-5-[2-(trifluoromethyl)phenyl]-octahydrocyclopenta[c]pyrrole hydrochloride is unique due to its specific stereochemistry and the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. These properties make it particularly valuable in the development of new pharmaceuticals and advanced materials.

Properties

Molecular Formula

C14H17ClF3N

Molecular Weight

291.74 g/mol

IUPAC Name

(3aR,6aS)-5-[2-(trifluoromethyl)phenyl]-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrole;hydrochloride

InChI

InChI=1S/C14H16F3N.ClH/c15-14(16,17)13-4-2-1-3-12(13)9-5-10-7-18-8-11(10)6-9;/h1-4,9-11,18H,5-8H2;1H/t9?,10-,11+;

InChI Key

HFTQMWZRDXUWPP-VVJOLFOZSA-N

Isomeric SMILES

C1[C@@H]2CNC[C@@H]2CC1C3=CC=CC=C3C(F)(F)F.Cl

Canonical SMILES

C1C(CC2C1CNC2)C3=CC=CC=C3C(F)(F)F.Cl

Origin of Product

United States

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